molecular formula C22H26N2O5S B2982777 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE CAS No. 1448028-71-4

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-4-(DIETHYLSULFAMOYL)BENZAMIDE

Cat. No.: B2982777
CAS No.: 1448028-71-4
M. Wt: 430.52
InChI Key: PRBOANOQBHGDPR-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is a complex organic compound that features a benzofuran ring, a hydroxypropyl group, and a diethylsulfamoyl benzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the hydroxypropyl group, and the attachment of the diethylsulfamoyl benzamide moiety. Key reactions may include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance the compound’s solubility and bioavailability, while the diethylsulfamoyl benzamide moiety may contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-3-24(4-2)30(27,28)18-11-9-16(10-12-18)22(26)23-14-13-19(25)21-15-17-7-5-6-8-20(17)29-21/h5-12,15,19,25H,3-4,13-14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRBOANOQBHGDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCC(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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